REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].C(N(CC)CC)C.[Br:12][C:13]([CH3:18])([CH3:17])[C:14](Br)=[O:15].O>O1CCCC1>[Br:12][C:13]([CH3:18])([CH3:17])[C:14]([O:3][CH2:2][CH2:1][OH:4])=[O:15]
|
Name
|
|
Quantity
|
301.3 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Br)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice-water bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred in the cooling bath for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (6×100 mL)
|
Type
|
WASH
|
Details
|
washed with acidic water (pH=4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to afford 17.477 g (yield=85.3%) of a very pale yellow liquid
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)OCCO)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |